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molecular formula C9H12OS2 B8333943 2-(Benzyldisulfanyl)ethanol

2-(Benzyldisulfanyl)ethanol

Cat. No. B8333943
M. Wt: 200.3 g/mol
InChI Key: NOCFMIXCFKBNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05401378

Procedure details

A solution of benzylthiol (1.17 ml) in dry toluene (2 ml) was added dropwise over 5 min to a suspension of N-chlorosuccinimide (1.34 g) in toluene (5 ml). The mixture was stirred for 5 min the a mixture of mercaptoethanol (700 μl) and triethylamine (1.34 ml) in toluene (3 ml) was added dropwise over 5 min. The mixture was stirred for a further 10 min the diluted to 30 ml with dichloromethane, washed with water, dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by column chromatography on silica gel eluted with dichloromethane to afford the title compound (522 mg, 25%).
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
mercaptoethanol
Quantity
700 μL
Type
reactant
Reaction Step Two
Quantity
1.34 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][SH:8])=[CH:3][CH:2]=1.ClN1C(=O)C[CH2:12][C:11]1=[O:16].[SH:17]C(O)C.C(N(CC)CC)C>C1(C)C=CC=CC=1.ClCCl>[C:4]1([CH2:7][S:8][S:17][CH2:12][CH2:11][OH:16])[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
1.17 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CS
Name
Quantity
1.34 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
mercaptoethanol
Quantity
700 μL
Type
reactant
Smiles
SC(C)O
Name
Quantity
1.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 10 min the
Duration
10 min
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with dichloromethane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CSSCCO
Measurements
Type Value Analysis
AMOUNT: MASS 522 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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